Ozagrel impurity IV
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ozagrel impurity IV is a chemical compound related to ozagrel, an imidazole derivative known for its ability to inhibit thromboxane A2 biosynthesis by inhibiting thromboxane A2 synthetase activity . This inhibition is significant because thromboxane A2 plays a crucial role in platelet aggregation, vasoconstriction, and bronchoconstriction . This compound is often studied to understand the purity and efficacy of ozagrel in pharmaceutical applications .
準備方法
The preparation of ozagrel impurity IV involves several synthetic routes. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol . The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.
化学反応の分析
Ozagrel impurity IV undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Ozagrel impurity IV has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of ozagrel bulk drugs and preparations.
Biology: Studies involving this compound help in understanding the biological activity and potential side effects of ozagrel.
作用機序
Ozagrel impurity IV, like ozagrel, inhibits thromboxane A2 biosynthesis by targeting thromboxane A2 synthetase . This inhibition prevents the formation of thromboxane A2, thereby reducing platelet aggregation, vasoconstriction, and bronchoconstriction . The molecular targets involved include the thromboxane A2 synthetase enzyme and related pathways in platelet and smooth muscle cells .
類似化合物との比較
Ozagrel impurity IV can be compared with other thromboxane A2 inhibitors such as:
Aspirin: Unlike ozagrel, aspirin inhibits cyclooxygenase, which is upstream in the thromboxane A2 synthesis pathway.
Ridogrel: This compound also inhibits thromboxane A2 synthetase but has additional antiplatelet effects.
Terutroban: It acts as a thromboxane receptor antagonist, blocking the effects of thromboxane A2 rather than inhibiting its synthesis.
The uniqueness of this compound lies in its specific inhibition of thromboxane A2 synthetase without affecting prostacyclin production, making it a valuable compound for targeted therapeutic applications .
特性
分子式 |
C12H11ClO2 |
---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3 |
InChIキー |
UHLUMANHYXDFIX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。